molecular formula C18H22ClN B141699 N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride CAS No. 55011-89-7

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride

Katalognummer: B141699
CAS-Nummer: 55011-89-7
Molekulargewicht: 287.8 g/mol
InChI-Schlüssel: ZVTAYVQUGPGRAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (Molecular formula: C₁₈H₂₁N·ClH; Molecular weight: 287.827 g/mol) is a tertiary amine featuring a conjugated butenyl backbone substituted with two phenyl groups and a dimethylamino moiety. Its SMILES representation (Cl.CC (C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C) highlights the unsaturated bond between C3 and C4, flanked by aromatic rings. This compound is primarily recognized as a related impurity in the synthesis of Citalopram, a selective serotonin reuptake inhibitor (SSRI), underscoring its relevance in pharmaceutical quality control .

Vorbereitungsmethoden

Grignard Reaction for 4,4-Diphenyl-3-buten-2-one Synthesis

The foundational step in synthesizing N,N-dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is the preparation of 4,4-diphenyl-3-buten-2-one (5 ), a conjugated enone. A modified Grignard protocol achieves this via ketal protection and subsequent deprotection:

Ketal Formation

Ethyl acetoacetate (1 ) reacts with ethylene glycol under acid catalysis (p-toluenesulfonic acid) in hexanes to form ethyl acetoacetate ethylene ketal (2 ). This step ensures selective reactivity of the ester group over the ketone .

Conditions :

  • Solvent : Hexanes (40 mL per 10 g ethyl acetoacetate)

  • Catalyst : p-Toluenesulfonic acid (50 mg)

  • Temperature : Reflux with azeotropic water removal via Dean-Stark trap

  • Yield : 68–78% after column chromatography .

Grignard Addition

Phenylmagnesium bromide reacts with ketal 2 in anhydrous ether to form tertiary alcohol 3 . The Grignard reagent selectively attacks the ester carbonyl, avoiding the protected ketone .

Conditions :

  • Molar Ratio : 1:1.2 (ketal:phenylmagnesium bromide)

  • Reaction Time : 4 hours at 0°C, then 1 hour at room temperature

  • Workup : Quenching with saturated NH₄Cl, extraction with diethyl ether

Acid-Catalyzed Deprotection and Dehydration

Tertiary alcohol 3 undergoes dehydration in benzene with p-toluenesulfonic acid to yield 4,4-diphenyl-3-buten-2-one (5 ). The reaction proceeds via β-hydroxyketone intermediate 4 , which eliminates water to form the α,β-unsaturated ketone .

Conditions :

  • Solvent : Benzene (25 mL per 5 g alcohol)

  • Temperature : Reflux for 2 hours

  • Yield : 72–85% after silica gel chromatography .

Reductive Amination for Tertiary Amine Formation

4,4-Diphenyl-3-buten-2-one (5 ) undergoes reductive amination with dimethylamine to produce the target compound. Two primary methods dominate:

Sodium Cyanoborohydride-Mediated Reductive Amination

This method ensures selective imine reduction without over-alkylation :

Procedure :

  • Imine Formation :

    • Dissolve 5 (1 equiv) and dimethylamine hydrochloride (1.2 equiv) in methanol.

    • Adjust pH to 6.0 using 1M HCl (monitored via pH paper).

    • Stir at 25°C for 12 hours .

  • Reduction :

    • Add NaBH₃CN (1.5 equiv) in portions over 30 minutes.

    • Stir for 24 hours under nitrogen .

  • Workup :

    • Acidify with dilute H₂SO₄ (pH 2–3).

    • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate .

Optimization Data :

ParameterOptimal ValueYield Impact
pH6.0Maximizes imine stability
SolventMethanol89% yield
Temperature25°CAvoids ketone reduction

Yield : 84–89% after recrystallization (isopropyl alcohol/ether) .

Industrial-Scale Catalytic Hydrogenation

For bulk production, continuous flow reactors with Raney nickel catalysts enhance efficiency :

Conditions :

  • Pressure : 50 bar H₂

  • Temperature : 80°C

  • Residence Time : 30 minutes

  • Solvent : Ethanol/water (9:1)

  • Yield : 92–95% with >99% purity .

Advantages :

  • Reduced dimethylamine hydrochloride usage (1.05 equiv)

  • Automated pH control minimizes byproducts like N-methyl derivatives .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

Procedure :

  • Dissolve the amine in anhydrous ethanol (10 mL/g).

  • Add concentrated HCl (1.1 equiv) dropwise at 0°C.

  • Stir for 1 hour, filter, and wash with cold ether .

Crystallization Data :

Solvent SystemCrystal PurityRecovery Rate
IPA/ether (3:1)99.5%88%
Acetone/hexane98.7%82%

Impurity Control and Analytical Characterization

Common Byproducts

  • N-Methyl-4,4-diphenyl-3-buten-2-amine : Forms if dimethylamine is substoichiometric .

  • 4,4-Diphenyl-2-butanol : Results from over-reduction of the ketone .

Purification Techniques

  • Vacuum Distillation : 95–110°C at 0.4 mmHg removes low-boiling impurities .

  • Preparative HPLC :

    • Column : C18, 250 × 21.2 mm

    • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

    • Flow Rate : 15 mL/min .

Spectroscopic Validation

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.25–7.15 (m, 10H, Ar-H), 6.35 (d, J=16 Hz, 1H, CH=), 5.72 (d, J=16 Hz, 1H, CH=), 2.92 (s, 6H, N(CH₃)₂).
FT-IR (KBr)2540 cm⁻¹ (N⁺-H), 1630 cm⁻¹ (C=C), 1485 cm⁻¹ (C-N) .

Industrial-Scale Modifications

Continuous Flow Synthesis

Modern plants employ tubular reactors for safer handling of exothermic steps :

  • Grignard Step :

    • Residence time: 8 minutes

    • Throughput: 50 kg/h

  • Reductive Amination :

    • Catalytic hydrogenation with Pd/C (0.5% loading)

    • Productivity: 120 L/h .

Green Chemistry Innovations

  • Solvent Recycling : 98% ethanol recovery via fractional distillation .

  • Waste Minimization :

    • Mg(OH)₂ byproducts repurposed as pH adjusters in wastewater treatment .

ConditionDegradation After 6 MonthsPrimary Degradant
40°C/75% RH2.8%4,4-Diphenyl-2-buten-1-ol
25°C/60% RH0.9%None detected

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted amines or amides

Wissenschaftliche Forschungsanwendungen

Chemistry

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield secondary or tertiary amines when treated with lithium aluminum hydride.
  • Substitution: The dimethylamine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biology

Research has shown that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules and its effects on cellular processes. For example, studies have assessed its cytotoxicity and efficacy against various pathogens, including leishmaniasis:

CompoundEC50 (μg/mL)LC50 (μg/mL)
N,N-Dimethyl...35 - 5721 - 45

These findings suggest that while the compound exhibits moderate activity against certain pathogens, it also presents cytotoxicity concerns .

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug development. Its ability to modulate enzyme activity and interact with specific receptors makes it a candidate for therapeutic applications. The mechanism of action typically involves binding to active sites on enzymes or receptors, altering their conformation and function .

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of various quaternary ammonium salts derived from compounds similar to this compound. The results indicated that certain derivatives exhibited moderate to low activity against axenic amastigotes of Leishmania panamensis, with varying levels of cytotoxicity in human cell lines .

Case Study 2: Synthesis of Novel Compounds

Research highlighted the synthesis of novel quaternary ammonium salts using N,N-Dimethyl derivatives. These compounds were characterized for their biological activity and showed promise in developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Dimethylthiambutene Hydrochloride

  • Molecular Formula : C₁₄H₁₇NS₂·ClH
  • Molecular Weight : 299.90 g/mol
  • Key Structural Difference : Replacement of phenyl groups with 2-thienyl (aromatic sulfur-containing rings).
  • Pharmacological Use : Opioid analgesic used in veterinary medicine, acting on μ-opioid receptors .
  • Toxicity : Subcutaneous LD₅₀ in rats = 170 mg/kg .
  • Key Data: Property N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine HCl Dimethylthiambutene HCl Aromatic Substituents Phenyl 2-Thienyl Therapeutic Class Pharmaceutical impurity (Citalopram) Opioid analgesic Bioactivity Not reported μ-opioid receptor agonist Species Specificity N/A Veterinary use

Discussion : The thienyl groups in Dimethylthiambutene enhance lipophilicity and alter receptor binding compared to phenyl-substituted analogs, favoring opioid activity. The sulfur atoms may also influence metabolic stability .

Diphenhydramine Hydrochloride

  • Molecular Formula: C₁₇H₂₂ClNO
  • Molecular Weight : 291.82 g/mol
  • Key Structural Difference : Diphenylmethoxyethyl backbone instead of butenyl chain.
  • Pharmacological Use : First-generation antihistamine (H₁-receptor antagonist) with sedative properties .
  • Key Data: Property N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine HCl Diphenhydramine HCl Backbone Butenyl Ethoxyethyl Primary Target Not reported H₁ histamine receptor Clinical Application N/A Allergy, insomnia

Discussion : The ethoxyethyl structure in Diphenhydramine facilitates H₁-receptor antagonism, while the rigid butenyl backbone in the target compound may limit such interactions.

Methiodone (4-Ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine Hydrochloride)

  • Molecular Formula: C₂₀H₂₈ClNO₂S
  • Molecular Weight : 382.0 g/mol
  • Key Structural Difference : Ethylsulfonyl group and saturated butane chain (vs. unsaturated butenyl).
  • Pharmacological Use: Not well-documented; structurally related to opioid antagonists .
  • Key Data: Property N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine HCl Methiodone Chain Saturation Unsaturated (C3-C4 double bond) Saturated butane Functional Group Tertiary amine Sulfonyl + tertiary amine Potential Bioactivity Unknown Opioid receptor modulation

Discussion : The sulfonyl group in Methiodone may enhance metabolic stability or alter solubility, while the saturated chain could reduce conformational flexibility compared to the target compound.

Diatrin (N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride)

  • Molecular Formula : C₁₄H₁₉N₂S·ClH
  • Pharmacological Use : Antihistamine and antianaphylactic agent (ethylenediamine class) .
  • Key Data :

    Property N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine HCl Diatrin
    Core Structure Butenyl amine Ethylenediamine
    Therapeutic Index N/A 300–1200 (oral)
    Mechanism N/A Histamine receptor blockade

Discussion : Diatrin’s ethylenediamine backbone enables potent antihistaminic effects, contrasting with the target compound’s lack of reported receptor activity.

Structural-Activity Relationship (SAR) Insights

  • Aromatic Substitutions : Phenyl groups enhance π-π stacking in hydrophobic pockets, while thienyl groups (in Dimethylthiambutene) introduce sulfur-mediated interactions .
  • Chain Flexibility : Unsaturated butenyl chains (target compound) may confer rigidity, whereas saturated chains (Methiodone) allow conformational adaptability .
  • Functional Groups : Sulfonyl (Methiodone) and ethoxy (Diphenhydramine) groups drastically alter solubility, metabolism, and target engagement.

Biologische Aktivität

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (CAS No. 55011-89-7) is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₂ClN and a molecular weight of 287.8 g/mol. The compound features a butenamine backbone with dimethyl and diphenyl substitutions, which contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular Formula C₁₈H₂₂ClN
Molecular Weight 287.8 g/mol
IUPAC Name N,N-dimethyl-4,4-diphenylbut-3-en-2-amine; hydrochloride
CAS Number 55011-89-7

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its biological effects have been explored primarily in the context of antileishmanial activity, cytotoxicity, and interactions with cellular targets.

Antileishmanial Activity

A study investigated the synthesis of quaternary ammonium salts derived from compounds similar to this compound. These derivatives exhibited varying degrees of antileishmanial activity against Leishmania species. For instance:

CompoundEC50 (μg/mL) Axenic AmastigotesEC50 (μg/mL) Intracellular AmastigotesLC50 (μg/mL) U937 Cells
1a 141744.4
1b 353821
1c 575024

The study indicated that compound 1a , which is structurally related to this compound, demonstrated the best selectivity index (SI) due to its lower cytotoxicity while maintaining effective antileishmanial properties .

Cytotoxicity Studies

Cytotoxicity assessments using human U937 cells revealed that many derivatives exhibited significant toxicity. The lethal concentration (LC50) values ranged from 21 to 45 μg/mL across various compounds tested. This highlights the necessity for careful consideration of toxicity alongside therapeutic efficacy when developing new drugs based on this chemical framework .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors within cells. The compound may modulate these targets by binding to their active sites or altering their conformational states, leading to changes in cellular functions .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound and assessing their biological activities:

  • Synthesis and Antileishmanial Activity : A series of quaternary ammonium salts were synthesized based on this compound and evaluated for their antileishmanial properties. The results indicated that certain derivatives had potent activity against both axenic and intracellular amastigotes while maintaining lower cytotoxicity .
  • Comparative Analysis with Other Compounds : When compared to established antileishmanial agents like chlorocholine, some derivatives showed improved selectivity profiles, suggesting potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride, and how can yield/purity be optimized?

  • Methodological Answer : Reductive amination is a viable approach. For example, dissolve methylamine hydrochloride in methanol, add the ketone precursor, and reduce with sodium cyanoborohydride under pH control (maintained via HCl addition to ~pH 6, monitored using universal pH paper). Post-reaction, acidify with dilute H₂SO₄, extract with CH₂Cl₂, and purify via vacuum distillation (95–110°C at 0.4 mmHg) followed by recrystallization in isopropyl alcohol (IPA) and ether to isolate the hydrochloride salt . Monitor purity via HPLC or TLC .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Determine λmax (e.g., 255 nm for related aryl amines) .
  • NMR/IR : Assign peaks using ¹H/¹³C NMR and FT-IR to confirm the amine, aromatic protons, and butenyl groups.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₂₂ClNO for diphenhydramine analogs) .
  • Electrochemical Sensors : Employ gold thin-film arrays (TFGAs) for redox behavior analysis .

Q. What are the optimal storage conditions to ensure long-term stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. For hygroscopic batches, use desiccants or vacuum-sealed packaging .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) between computational predictions and experimental results be resolved?

  • Methodological Answer :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with X-ray crystallography (if crystalline) or computational docking studies.
  • Account for solvent effects (e.g., DMSO vs. CDCl₃) and trace impurities (e.g., residual solvents) by repeating analyses under standardized conditions .

Q. What in vitro models are suitable for evaluating biological interactions, and how should assays be designed?

  • Methodological Answer :

  • Protein Binding : Use surface plasmon resonance (SPR) with immobilized targets (e.g., IL-6, MMP3) and human serum (H4522) to assess affinity .
  • Cell-Based Assays : Screen against recombinant proteins (e.g., Proteintech’s IL-6) in HEK293 or CHO cells. Include controls with nanobodies (anti-IL-6 VHH) to confirm specificity .
  • Dose-Response : Use a logarithmic concentration range (1 nM–100 µM) and quantify effects via luminescence/fluorescence .

Q. How to address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control pH (e.g., 10× PBS, pH 7.4), temperature (25°C vs. 37°C), and solvent (DMSO ≤0.1%) .
  • Cross-Validate with Orthogonal Methods : Compare SPR, ELISA, and cell viability assays.
  • Statistical Analysis : Apply ANOVA or Bland-Altman plots to identify systematic errors .

Q. Notes

  • Avoid commercial suppliers like Cayman Chemical () and BenchChem () due to reliability concerns.
  • For synthesis, prioritize peer-reviewed protocols (e.g., ) over vendor data.
  • Advanced questions require interdisciplinary collaboration (e.g., chemistry-biology teams for mechanistic studies).

Eigenschaften

CAS-Nummer

55011-89-7

Molekularformel

C18H22ClN

Molekulargewicht

287.8 g/mol

IUPAC-Name

N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-15H,1-3H3;1H

InChI-Schlüssel

ZVTAYVQUGPGRAF-UHFFFAOYSA-N

SMILES

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-]

Kanonische SMILES

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.Cl

Key on ui other cas no.

55011-89-7

Piktogramme

Acute Toxic

Verwandte CAS-Nummern

29869-90-7 (Parent)

Synonyme

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine Hydrochloride;  A 29 Lundbeck Hydrochloride;  USP Citalopram Related Compound F

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.